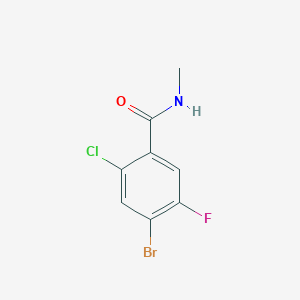

4-Bromo-2-chloro-5-fluoro-N-methylbenzamide

Description

Properties

IUPAC Name |

4-bromo-2-chloro-5-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClFNO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAZKDUUPXKWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

In a 5 L reactor, 2-chloro-5-fluorobenzoic acid (93 g, 533 mmol) is dissolved in glacial acetic acid (1.2 L) with nitric acid (520 mL, 70%) and bromine (56 mL, 1.07 mol). Under an ice bath, an aqueous solution of silver nitrate (100 g, 588 mmol in 400 mL H₂O) is added dropwise. After removal of the ice bath, the mixture stirs at room temperature for 16 hours. Workup involves dilution with water (1.5 L), filtration, and extraction with ethyl acetate. The organic phase is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield 4-bromo-2-chloro-5-fluorobenzoic acid as a white solid (114.5 g, 85% yield).

Key Data:

Regiochemical Considerations

The bromine atom is introduced para to the chlorine substituent (position 2) and meta to the fluorine (position 5), driven by the directing effects of the electron-withdrawing carboxyl group. Silver nitrate facilitates the formation of a bromonium ion intermediate, ensuring high regioselectivity.

Amidation of 4-Bromo-2-chloro-5-fluorobenzoic Acid

The carboxylic acid intermediate is converted to the target amide via two distinct methods: (1) coupling reagents and (2) acyl chloride intermediacy.

Coupling Reagent-Mediated Amidation

Adapting a protocol for 4-bromo-2-fluoro-N-methylbenzamide synthesis, 4-bromo-2-chloro-5-fluorobenzoic acid (1.0 equiv) is reacted with methylamine hydrochloride (1.1 equiv) using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.1 equiv) and N-ethyl-N,N-diisopropylamine (DIEA, 3.3 equiv) in dichloromethane (0.20 mol/L) at room temperature for 2 hours. The crude product is purified via flash chromatography (10–50% ethyl acetate in cyclohexane) to yield the title compound quantitatively.

Key Data:

-

Yield : ~100%

-

Reagents : BOP, DIEA, CH₂Cl₂

-

Conditions : Room temperature, 2 hours

-

Advantages : Mild conditions, high efficiency, minimal byproducts.

Acyl Chloride Intermediacy Route

The carboxylic acid (100 g, 394 mmol) is treated with thionyl chloride (600 mL) at 80°C for 4 hours under nitrogen. After evaporating excess thionyl chloride, the resultant acyl chloride is dissolved in dichloromethane (600 mL) and cooled to 0°C. Methylamine hydrochloride (57.6 g, 591 mmol) is added, followed by pyridine (47.6 mL, 591 mmol). The mixture stirs at room temperature for 16 hours, followed by extraction, washing with HCl and NaHCO₃, drying, and concentration to yield the amide (116 g, 99%).

Key Data:

-

Yield : 95–99%

-

Reagents : SOCl₂, CH₂Cl₂, pyridine

-

Conditions : 80°C (acyl chloride formation), 0°C → room temperature (amide formation)

-

Characterization :

Comparative Analysis of Amidation Methods

The coupling reagent method offers superior yields and simpler workup but is cost-prohibitive for large-scale applications. Conversely, the acyl chloride route, while longer, is economically favorable and well-suited for bulk synthesis.

Challenges and Optimization Opportunities

-

Regioselective Bromination : Competing directing effects of substituents may lead to minor isomers. Optimization of AgNO₃ concentration and reaction temperature could enhance selectivity.

-

Amidation Purity : The acyl chloride method may require rigorous drying to prevent hydrolysis. Substituting pyridine with polymer-supported scavengers could streamline purification.

-

Green Chemistry : Replacing SOCl₂ with enzymatic or catalytic methods for acyl chloride formation remains an area for innovation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-5-fluoro-N-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers use it to study the effects of halogenated benzamides on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The halogen substituents on the benzene ring can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The methyl group on the amide nitrogen can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Impact of Halogen Substitution

- Electron-Withdrawing Effects : The bromine, chlorine, and fluorine substituents in the target compound create an electron-deficient aromatic ring, directing reactivity toward electrophilic substitution at meta/para positions. In contrast, analogs like 4-Bromo-2-fluoro-N-methylbenzamide lack chlorine, reducing steric hindrance and electronic deactivation .

- Biological Activity : Halogenated benzamides are common in drug design. For example, the trifluoropropoxy group in the compound from increases metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Amide Group Modifications

Physicochemical Properties (Inferred)

- Melting Points : Increased halogenation (e.g., Br, Cl, F) typically raises melting points due to stronger intermolecular forces. The target compound likely has a higher melting point than 4-Bromo-2-fluoro-N-methylbenzamide .

- Solubility : Polar groups (e.g., sulfonamide in ) improve aqueous solubility, whereas trifluoropropyl () or methyl groups enhance organic phase partitioning.

Biological Activity

4-Bromo-2-chloro-5-fluoro-N-methylbenzamide is an organic compound characterized by its unique halogenated structure, which significantly influences its biological activity. This compound, with the molecular formula , is a derivative of benzamide and has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent.

The structural attributes of 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide contribute to its biological interactions. The presence of bromine, chlorine, and fluorine atoms on the benzene ring enhances its reactivity and binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrClFNO |

| IUPAC Name | 4-bromo-2-chloro-5-fluoro-N-methylbenzamide |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide is primarily attributed to its interaction with specific proteins and enzymes. The halogen substituents enhance its binding affinity, leading to inhibition or activation of various biological pathways. For instance, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in cancer proliferation and microbial resistance.

Antimicrobial Activity

Research has indicated that 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In studies focusing on cancer cell lines, particularly those related to breast cancer (e.g., MDA-MB-231), 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide demonstrated potent inhibitory effects on cell proliferation. The compound showed an IC50 value indicating effective growth inhibition, which suggests potential for development as a therapeutic agent against specific cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF10A | 19.0 |

Case Studies

- Anticancer Efficacy : A study conducted on MDA-MB-231 cells revealed that treatment with 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide resulted in significant apoptosis, as evidenced by increased caspase activity. This indicates that the compound not only inhibits proliferation but also promotes programmed cell death in cancer cells.

- Toxicity Profile : In toxicity assessments using Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Comparison with Related Compounds

The biological activity of 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide can be compared with other halogenated benzamides:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide | High | Moderate |

| 4-Bromo-2-fluoro-N-methylbenzamide | Moderate | Low |

| 4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.